Some suppliers categorize (2-aminoethyl)(ethyl)(2-methylpropyl)amine as a research chemical, indicating its potential use in scientific studies []. However, the specific research areas where it might be employed haven't been extensively documented.
Based on its chemical structure, (2-aminoethyl)(ethyl)(2-methylpropyl)amine possesses functional groups that could be of interest for various research fields. The presence of three amine groups suggests potential applications in areas like:
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine, also known as N'-ethyl-N'-(2-methylpropyl)ethane-1,2-diamine, is a chemical compound with the molecular formula C8H22N2. This compound features a unique structure characterized by its amine groups, which are capable of forming hydrogen bonds and ionic interactions with various biomolecules. The dihydrochloride salt form, with the CAS number 1795276-06-0, is commonly used in chemical and biological research applications due to its stability and solubility in water .
These reactions highlight the versatility of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine in synthetic organic chemistry.
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine exhibits significant biological activity. Its amine groups allow it to interact with enzymes and proteins, potentially altering their activity. For instance:
The synthesis of (2-Aminoethyl)(ethyl)(2-methylpropyl)amine typically involves multi-step processes that may include:
For example, one synthesis approach involves reacting N-ethyl-N-(2-methylpropyl)amine with appropriate reagents under controlled conditions to yield the target compound .
(2-Aminoethyl)(ethyl)(2-methylpropyl)amine finds utility in various fields:
Studies on (2-Aminoethyl)(ethyl)(2-methylpropyl)amine have revealed its interactions with various biomolecules:
Several compounds share structural similarities with (2-Aminoethyl)(ethyl)(2-methylpropyl)amine. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(2-Aminoethyl)(methyl)(propyl)amine | C7H17N2 | Lacks ethyl group; used in similar applications |
N-Ethylethylenediamine | C4H12N2 | Shorter chain; significant in biochemistry |
(3-Aminopropyl)(methyl)amine | C5H14N2 | Different branching; used in polymer synthesis |
What sets (2-Aminoethyl)(ethyl)(2-methylpropyl)amine apart is its specific combination of ethylene and branched alkyl groups, which enhances its solubility and reactivity compared to other similar compounds. This unique structure contributes to its distinctive biological activities and applications in research settings .